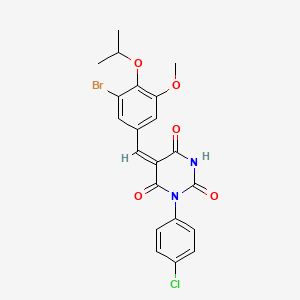![molecular formula C16H10Cl2N6O B6120993 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)
3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolopyrimidines and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is not fully understood. However, studies have shown that the compound acts as an inhibitor of various enzymes and receptors, leading to its antimicrobial, antifungal, and antitumor activities. The compound has also been shown to have a neuroprotective effect by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. The compound has also been shown to reduce oxidative stress and inflammation, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. One direction is to further investigate its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its potential uses in scientific research.
Synthesemethoden
The synthesis of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the reaction of 2,6-dichlorobenzyl chloride with 4-amino-3-pyridinecarbonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-1,2,4-triazole, which is then reacted with guanidine carbonate to yield 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol.
Wissenschaftliche Forschungsanwendungen
The compound 3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antitumor activities. The compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-5-pyridin-4-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N6O/c17-11-2-1-3-12(18)10(11)8-24-15-13(22-23-24)16(25)21-14(20-15)9-4-6-19-7-5-9/h1-7H,8H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHHJVSZQCYLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C(=O)NC(=N3)C4=CC=NC=C4)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-5-(pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6120913.png)
![4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B6120921.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-furandione](/img/structure/B6120933.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4,4,4-trifluorobutanamide](/img/structure/B6120943.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)

![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)
![4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)